(R)-Propranolol-O-beta-D-glucuronide is a significant metabolite of propranolol, a non-selective beta-adrenergic antagonist used primarily for treating hypertension, angina, and various heart conditions. This compound is formed through the glucuronidation process, where the glucuronic acid moiety is attached to the hydroxyl group of propranolol. The presence of this metabolite in the body plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of propranolol, as well as its therapeutic effects and safety profile.
(R)-Propranolol-O-beta-D-glucuronide is synthesized from propranolol, which itself is derived from naphthalene derivatives. Propranolol was first approved for medical use in 1967 and has since been widely utilized in clinical settings. The glucuronidation process occurs predominantly in the liver, facilitated by UDP-glucuronosyltransferases, which are enzymes responsible for conjugating drugs with glucuronic acid to enhance their solubility and excretion.
This compound falls under the category of drug metabolites and is classified as a beta-adrenergic antagonist. Its chemical structure can be categorized within organic compounds, specifically naphthalenes, due to its naphthalene backbone.
The synthesis of (R)-Propranolol-O-beta-D-glucuronide involves several steps:
The technical aspects of this synthesis include:
(R)-Propranolol-O-beta-D-glucuronide can be represented by its chemical formula . The molecular structure features:
The primary reaction involving (R)-Propranolol-O-beta-D-glucuronide is its formation through glucuronidation. This reaction typically involves:
The efficiency of this reaction can be influenced by:
(R)-Propranolol-O-beta-D-glucuronide does not exhibit significant pharmacological activity itself but serves as a marker for propranolol metabolism. The mechanism involves:
The pharmacokinetic profile shows that after administration, propranolol is extensively metabolized in the liver, with a bioavailability of approximately 26%. The half-life is around 4–5 hours, indicating rapid metabolism and clearance.
Relevant data includes:
(R)-Propranolol-O-beta-D-glucuronide is primarily used in pharmacokinetic studies to assess drug metabolism and elimination pathways for propranolol. Its analysis helps researchers understand:
Additionally, it serves as a reference standard in analytical chemistry for quality control in pharmaceutical formulations containing propranolol.
UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to propranolol's aliphatic hydroxy group, forming propranolol-O-β-D-glucuronide. This phase II metabolism enhances the compound's water solubility for renal/biliary excretion. UGT-mediated glucuronidation accounts for ~17% of propranolol's total metabolism in humans, representing a significant clearance pathway alongside cytochrome P450-mediated oxidation (e.g., 4-hydroxylation, N-desisopropylation) [3] [10]. The reaction occurs predominantly in hepatic and intestinal endoplasmic reticulum, utilizing UDP-glucuronic acid (UDPGA) as the cofactor. UGTs exhibit regioselectivity by targeting the side-chain hydroxy group rather than the naphthalene ring, though aromatic glucuronidation becomes relevant for hydroxylated metabolites like 4-hydroxypropranolol [8].
Table 1: Key Characteristics of Propranolol Glucuronidation
Parameter | Value | Biological Significance |
---|---|---|
Metabolic Fraction | 17% of administered dose [3] | Secondary but significant clearance route |
Glucuronidation Site | Aliphatic hydroxy group [10] | Ensures retained beta-blocking activity absent |
Primary Tissues Involved | Liver > Intestine [5] | First-pass metabolism relevance |
Cofactor Requirement | UDP-glucuronic acid [4] | Essential for glucuronyl transfer |
Propranolol exists as a racemic mixture of (R)-(+)- and (S)-(−)-enantiomers. UGTs exhibit marked stereoselectivity in glucuronide formation, favoring the (S)-enantiomer. Pharmacokinetic studies in Chinese Han subjects reveal:
This stereopreference arises from differential binding affinities in UGT active sites. Human liver microsomes show 2-fold higher Vmax/Km for (S)-propranolol glucuronidation compared to the (R)-enantiomer [2]. The phenomenon persists in vitro when using expressed enzymes: UGT1A9 glucuronidates (S)-propranolol 1.5–2.0× faster than (R)-propranolol, attributed to enantiomer-specific hydrogen bonding and steric interactions within the catalytic pocket [1] [7].
Table 2: Stereoselective Pharmacokinetics of Propranolol Glucuronides in Humans
Parameter | (S)-(−)-Propranolol Glucuronide | (R)-(+)-Propranolol Glucuronide | P-value |
---|---|---|---|
k (h⁻¹) | 0.19 ± 0.04 | 0.28 ± 0.06 | <0.001 |
t₁/₂ (h) | 3.56 ± 0.73 | 2.45 ± 0.50 | <0.01 |
Tmax (h) | 2.21 ± 0.45 | 1.75 ± 0.33 | <0.05 |
Urinary Excretion (%) | 14.7 ± 2.46 | 7.68 ± 1.60 | <0.001 |
Data derived from 16 subjects after 20 mg oral racemic propranolol [6]
Distinct UGT isoforms contribute variably to propranolol glucuronidation, exhibiting tissue-specific expression and catalytic efficiency:
Kinetic analyses reveal isoform-dependent stereopreference: UGT1A9 glucuronidates (S)-propranolol with 1.8-fold higher efficiency than (R)-propranolol, whereas UGT1A10 shows less discrimination (1.2-fold difference) [8]. This suggests structural differences in substrate-binding cavities influence enantioselectivity.
Table 3: Tissue Distribution and Catalytic Efficiency of Key UGTs in Propranolol Glucuronidation
UGT Isoform | Primary Tissue Expression | Relative mRNA Abundance | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
UGT1A9 | Liver, Kidney | 6% (Liver) [5] | 4.7 µL/min/mg (Highest) |
UGT1A10 | Intestine, Colon | 17.3% (Small Intestine) [9] | Moderate |
UGT1A7 | Esophagus, Stomach | Negligible in Liver [5] | Low (30% of UGT1A9) |
UGT2A1 | Nasal Mucosa | 12% (Nasal) [9] | Very Low (<5% of UGT1A9) |
Significant species differences impact propranolol glucuronidation kinetics and stereoselectivity:
Molecular basis for variability includes:
These disparities necessitate careful species selection for in vitro models predicting human glucuronidation.
Comprehensive Compound List
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7